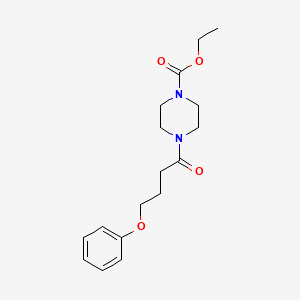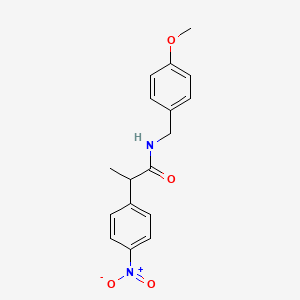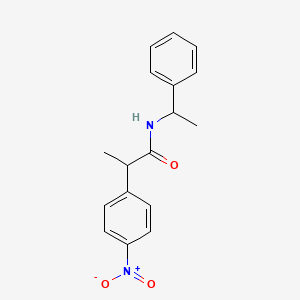![molecular formula C25H25ClN4O4 B4073963 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide
Overview
Description
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide, commonly known as MLN8237, is a small molecule inhibitor of Aurora A kinase. It has been found to be effective in the treatment of various types of cancer, including solid tumors and hematological malignancies.
Mechanism of Action
MLN8237 inhibits Aurora A kinase, a protein that plays a key role in cell division. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of Aurora A kinase by MLN8237 leads to mitotic defects and cell death in cancer cells. MLN8237 has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
MLN8237 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of histone H3, a marker of mitotic entry, and causes mitotic defects such as abnormal spindle formation and chromosome misalignment. MLN8237 also induces apoptosis in cancer cells by activating caspases, a family of proteins that play a key role in the apoptotic process.
Advantages and Limitations for Lab Experiments
MLN8237 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using MLN8237 in lab experiments. It is not specific to Aurora A kinase and can also inhibit other kinases, which can lead to off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on MLN8237. One area of interest is the development of more specific Aurora A kinase inhibitors that can avoid off-target effects. Another area of research is the combination of MLN8237 with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. MLN8237 has also shown promise in the treatment of neuroblastoma, a type of childhood cancer, and further research in this area is warranted. Finally, the development of biomarkers that can predict response to MLN8237 treatment would be valuable in identifying patients who are most likely to benefit from this therapy.
Scientific Research Applications
MLN8237 has been extensively studied for its potential use in cancer therapy. It has been found to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. MLN8237 has been studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and leukemia, and has shown promising results.
properties
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c26-24-4-2-1-3-19(24)17-28-13-15-29(16-14-28)21-7-5-20(6-8-21)27-25(31)18-34-23-11-9-22(10-12-23)30(32)33/h1-12H,13-18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYYQAJOIYKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)

![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate](/img/structure/B4073934.png)
![1-[2-(3-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4073935.png)
![1-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine oxalate](/img/structure/B4073941.png)



![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)
![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)